Molecular Core Specificity in FLAP Inhibitor Patent Claims
The compound is structurally encompassed by the generic Markush formula within the patent family describing FLAP modulators [1]. This patent specifically claims compounds that modulate 5-lipoxygenase-activating protein (FLAP) activity, a key enzyme in leukotriene biosynthesis. The specific combination of the 4-tert-butylbenzenesulfonyl group and the pyridin-2-yl piperazine core is essential for falling within the claimed scope. In contrast, many structurally similar sulfonyl piperazines, such as those with a 4-methylphenylsulfonyl or a 4-pyridyl group, would be excluded from this specific patent protection.
| Evidence Dimension | Patent-based structural specificity for FLAP modulation |
|---|---|
| Target Compound Data | 1-(4-tert-butylbenzenesulfonyl)-4-(pyridin-2-yl)piperazine, covered by FLAP inhibitor patent BRPI0618046A2 [1]. |
| Comparator Or Baseline | 1-(4-methylphenylsulfonyl)-4-(pyridin-2-yl)piperazine or 1-(4-tert-butylbenzenesulfonyl)-4-(pyridin-4-yl)piperazine, not explicitly claimed in the same patent. |
| Quantified Difference | Intellectual property differentiation: claimed vs. unclaimed composition of matter. |
| Conditions | Patent document analysis and structural comparison. |
Why This Matters
For research programs developing FLAP-targeting therapeutics, selecting a compound within the claimed patent landscape is crucial for generating commercially viable intellectual property.
- [1] Google Patents. BRPI0618046A2 - Compound, pharmaceutical composition, and use of a compound. (2006). View Source
